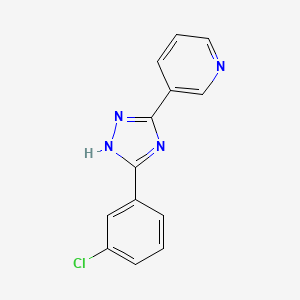

3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine

Description

3-(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety substituted with a 3-chlorophenyl group. This structural motif is associated with diverse pharmacological activities, including central nervous system (CNS) modulation, antimicrobial effects, and anti-inflammatory properties . The 3-chlorophenyl group contributes to its electronic and steric profile, influencing binding affinity and metabolic stability. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in structurally analogous compounds .

Properties

IUPAC Name |

3-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKDWZMLRDICNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NN2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Biological Activity

The compound 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine is a derivative of the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, leading to applications in antifungal, antibacterial, and anticancer therapies. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.7 g/mol. The presence of both a triazole ring and a chlorophenyl group enhances its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN5 |

| Molecular Weight | 273.7 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1171939-54-0 |

Triazole derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many triazoles inhibit cytochrome P450 enzymes involved in sterol synthesis in fungi, which is crucial for their antifungal activity.

- Receptor Modulation : The compound may interact with various receptors or enzymes in human cells, potentially modulating pathways involved in cancer progression or microbial resistance.

Research indicates that the triazole moiety can disrupt cell membrane integrity in fungi and bacteria by inhibiting ergosterol biosynthesis, leading to cell death.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

- Antifungal Activity : Compounds similar to this compound have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

- Antibacterial Activity : The compound has shown effectiveness against various gram-positive and gram-negative bacteria. For example, it exhibited moderate activity against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Preliminary studies suggest that triazole derivatives can act as anticancer agents. In vitro tests have shown that similar compounds can inhibit the growth of cancer cell lines such as:

- Human glioma (SNB-19)

- Lung cancer (A549)

- Breast cancer (T47D)

However, further research is needed to elucidate the specific pathways involved and to evaluate the efficacy and safety profiles of these compounds in vivo.

Comparative Studies

The following table summarizes the biological activities of several related triazole compounds for comparison:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Triazole | Antifungal, Antibacterial | Chlorophenyl substitution |

| Fluconazole | Triazole | Antifungal | Selective P450 inhibition |

| Voriconazole | Triazole | Antifungal | Broad-spectrum activity |

| Ravuconazole | Triazole | Antifungal | Enhanced potency against resistant strains |

Case Studies

In one notable study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their antimicrobial efficacy. The study found that modifications to the chlorophenyl group significantly influenced both the potency and spectrum of activity against various pathogens. The results indicated that compounds with more lipophilic characteristics tended to exhibit enhanced membrane permeability and thus greater antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.